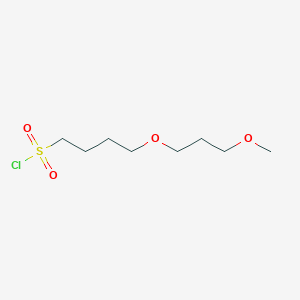
4-(3-Methoxypropoxy)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxypropoxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO4S It is characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further substituted with a 3-methoxypropoxy group
Preparation Methods
The synthesis of 4-(3-methoxypropoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(3-methoxypropoxy)butane-1-sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(3-methoxypropoxy)butane-1-sulfonic acid+SOCl2→4-(3-methoxypropoxy)butane-1-sulfonyl chloride+SO2+HCl
In industrial settings, the production of sulfonyl chlorides often involves continuous processes where the reactants are added stepwise to control the reaction rate and improve yield .
Chemical Reactions Analysis
4-(3-Methoxypropoxy)butane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common reagents used in these reactions include amines for nucleophilic substitution and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-Methoxypropoxy)butane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide and sulfonate ester derivatives.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, especially as a building block for drug molecules.
Industrial Chemistry: It is employed in the production of specialty chemicals and materials, including surfactants and polymers
Mechanism of Action
The mechanism of action of 4-(3-methoxypropoxy)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
Similar compounds to 4-(3-methoxypropoxy)butane-1-sulfonyl chloride include other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. Compared to these compounds, this compound offers unique structural features due to the presence of the 3-methoxypropoxy group, which can influence its reactivity and applications .
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl chloride: Contains an aromatic ring, leading to different reactivity patterns.
The unique structure of this compound makes it a valuable compound for specific synthetic applications where the methoxypropoxy group can impart desired properties to the final product .
Properties
Molecular Formula |
C8H17ClO4S |
|---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
4-(3-methoxypropoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO4S/c1-12-5-4-7-13-6-2-3-8-14(9,10)11/h2-8H2,1H3 |
InChI Key |
YEWWYWVPQLYQPY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


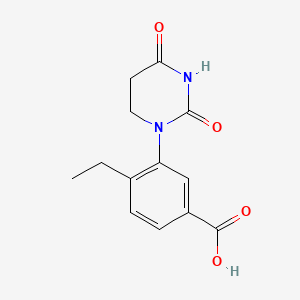
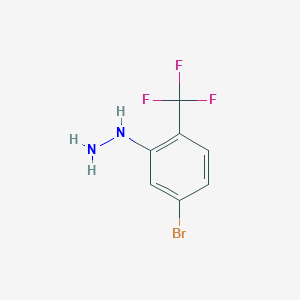
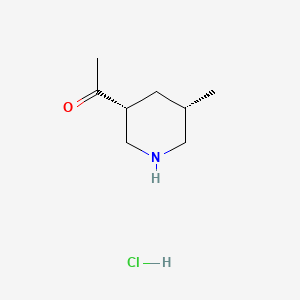
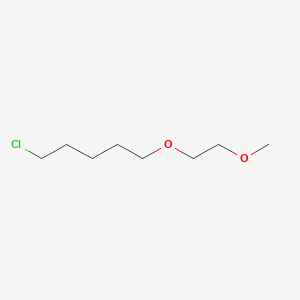
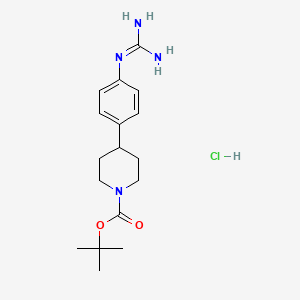
![6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B13487415.png)
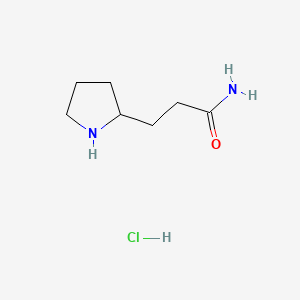
![rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13487424.png)
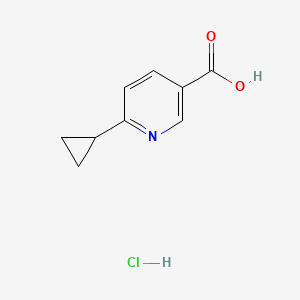
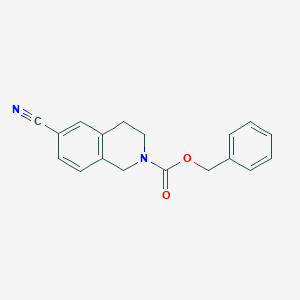
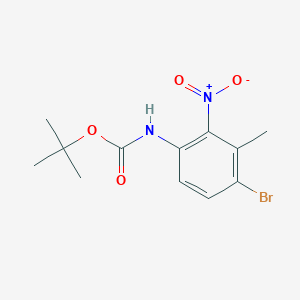
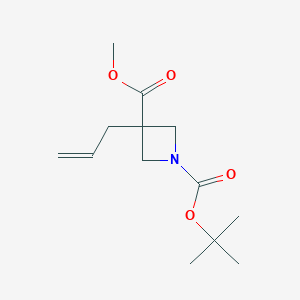
![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole](/img/structure/B13487452.png)
